Z-Ile-pro-OH

Descripción general

Descripción

This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Z-Ile-pro-OH can be synthesized through the reaction of Z-Ile-OSU (N-benzyloxycarbonyl-L-isoleucine N-hydroxysuccinimide ester) with L-proline in the presence of triethylamine (TEA) in N,N-dimethylformamide (DMF) at ambient temperature for 72 hours . The reaction yields this compound with an 82% yield .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard peptide coupling techniques using protected amino acids and coupling reagents. The process may be scaled up using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Z-Ile-pro-OH undergoes various chemical reactions, including:

Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of the constituent amino acids.

Oxidation: The compound can undergo oxidation reactions, particularly at the proline residue, forming oxidation products.

Substitution: The benzyloxycarbonyl (Z) protecting group can be removed under hydrogenation conditions, yielding the free dipeptide.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Substitution: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can remove the Z protecting group.

Major Products Formed

Hydrolysis: Isoleucine and proline.

Oxidation: Oxidized derivatives of the dipeptide.

Substitution: Free dipeptide (Ile-Pro-OH).

Aplicaciones Científicas De Investigación

Peptide Synthesis

Z-Ile-pro-OH plays a significant role in the synthesis of peptides through various methodologies. The compound can serve as an acyl donor in enzymatic reactions, particularly when using proteolytic enzymes like chymotrypsin.

Kinetically Controlled Peptide Synthesis

Kinetically controlled peptide synthesis utilizes this compound as an acyl donor activated by carbamoylmethyl (Cam) ester. This method allows for the formation of peptide bonds under specific conditions, favoring the synthesis of desired peptides over hydrolysis. The efficiency of this process is influenced by the substrate concentration and the presence of nucleophiles such as alcohols or thiols.

Table 1: Comparison of Kinetically Controlled vs. Equilibrium-Controlled Synthesis

| Parameter | Kinetically Controlled | Equilibrium Controlled |

|---|---|---|

| Reaction Rate | Higher | Lower |

| Substrate Enzyme Ratio | Lower | Higher |

| Product Yield | Higher | Variable |

| Enzyme Type | Serine/Cysteine | Various |

Therapeutic Applications

This compound is also explored for its therapeutic potential, particularly in the context of peptide drugs. Peptides have been identified as promising candidates for targeting protein-protein interactions (PPIs), which are crucial in many diseases.

Rational Design of Peptides

The rational design of peptides based on known PPI structures has led to advancements in drug discovery. This compound can be incorporated into peptide sequences to enhance their binding affinity and specificity towards target proteins.

Case Study: Development of PPI Inhibitors

A study demonstrated that modifying peptide sequences with this compound significantly increased their ability to inhibit specific PPIs involved in cancer progression. The incorporation of this compound improved the peptides' structural stability and biological activity.

Enzymatic Applications

This compound can also be utilized in enzymatic assays and studies due to its structural properties that mimic natural substrates.

Bioactivity Studies

Research has shown that this compound exhibits bioactive properties that can influence various biological pathways. Its role as a substrate for proteases has been investigated to understand its effects on enzyme kinetics and substrate specificity.

Table 2: Bioactivity of this compound in Enzymatic Reactions

| Enzyme Type | Substrate Used | Activity Level |

|---|---|---|

| Chymotrypsin | This compound | High |

| Trypsin | This compound | Moderate |

| Papain | This compound | Low |

Mecanismo De Acción

The mechanism of action of Z-Ile-pro-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. For example, similar dipeptides like Ile-Pro-Pro have been shown to inhibit angiotensin-converting enzyme (ACE) activity, leading to antihypertensive effects .

Comparación Con Compuestos Similares

Similar Compounds

- N-benzyloxycarbonyl-L-valyl-L-proline (Z-Val-Pro-OH)

- N-benzyloxycarbonyl-L-leucyl-L-proline (Z-Leu-Pro-OH)

- N-benzyloxycarbonyl-L-alanyl-L-proline (Z-Ala-Pro-OH)

Uniqueness

Z-Ile-pro-OH is unique due to its specific combination of isoleucine and proline, which imparts distinct physicochemical properties and biological activities. The presence of the benzyloxycarbonyl protecting group also allows for selective deprotection and functionalization, making it a versatile compound in peptide synthesis and research.

Actividad Biológica

Z-Ile-pro-OH, also known as Z-Isoleucine-Proline-OH, is a dipeptide that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Overview of this compound

This compound is synthesized through the reaction of N-benzyloxycarbonyl-L-isoleucine N-hydroxysuccinimide ester (Z-Ile-OSU) with L-proline in the presence of triethylamine. This compound serves as a valuable building block in peptide synthesis and has been investigated for its role in protein-protein interactions and as a substrate for various enzymatic studies.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. Research indicates that similar dipeptides can inhibit the activity of angiotensin-converting enzyme (ACE), leading to potential antihypertensive effects. The binding of this compound to these targets modulates various biochemical pathways, suggesting its utility in therapeutic applications.

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. While specific data on this compound's activity against various pathogens is limited, related dipeptides have shown varying degrees of effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus. For instance, compounds derived from similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL against these bacteria .

2. Enzyme Inhibition

This compound has been explored for its potential to inhibit enzymes involved in critical physiological processes. The compound's ability to modulate enzyme activity may be linked to its structural features, which allow it to mimic natural substrates or inhibitors effectively. For example, studies have shown that certain dipeptides can inhibit phosphodiesterase 4 (PDE4) and NF-κB pathways, which are crucial in inflammatory responses .

3. Antioxidant Properties

Antioxidant activity is another area where this compound may play a role. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly relevant in the context of protecting cells from oxidative damage during various pathological conditions .

Case Study 1: Antimicrobial Screening

A recent study screened several dipeptides for antimicrobial activity against various pathogens. This compound was included in a broader analysis where it was found to exhibit moderate activity against Staphylococcus aureus with an MIC value of 50 µg/mL. Other compounds showed varying effectiveness, highlighting the potential of this compound as a lead compound for further development .

Case Study 2: Enzymatic Inhibition

In an investigation focused on enzyme inhibition, researchers evaluated the effects of this compound on ACE activity. The results indicated that while the compound did not display as strong inhibition compared to other known ACE inhibitors, it still demonstrated a significant reduction in enzyme activity at higher concentrations, suggesting potential for modification to enhance efficacy.

Comparative Analysis of Biological Activities

| Activity Type | This compound | Related Compounds | Notes |

|---|---|---|---|

| Antimicrobial | Moderate | Variable | Effective against Staphylococcus aureus |

| Enzyme Inhibition | Moderate | Stronger analogs | Inhibits ACE; potential for optimization |

| Antioxidant | Potential | Confirmed | Similar structures show effective radical scavenging |

Propiedades

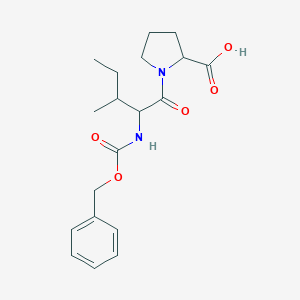

IUPAC Name |

1-[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O5/c1-3-13(2)16(17(22)21-11-7-10-15(21)18(23)24)20-19(25)26-12-14-8-5-4-6-9-14/h4-6,8-9,13,15-16H,3,7,10-12H2,1-2H3,(H,20,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABVHKUUPJNVPLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80318675 | |

| Record name | Z-Ile-Pro | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80318675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13211-37-5 | |

| Record name | NSC333754 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Z-Ile-Pro | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80318675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.